2-[(3-hydroxybenzylidene)amino]phenol

Antioxidant DPPH Schiff base

2-[(3-Hydroxybenzylidene)amino]phenol (CAS 26213-36-5) is a low-molecular-weight (213.23 g mol⁻¹) phenolic Schiff base synthesised by condensation of 3-hydroxybenzaldehyde with 2-aminophenol. It belongs to the hydroxybenzylidene‑aminophenol chemotype and has been directly compared with its 4‑hydroxy and 2,4‑dihydroxy regioisomers in a multi‑endpoint biological screen.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
Cat. No. B5736491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-hydroxybenzylidene)amino]phenol
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N=CC2=CC(=CC=C2)O)O
InChIInChI=1S/C13H11NO2/c15-11-5-3-4-10(8-11)9-14-12-6-1-2-7-13(12)16/h1-9,15-16H
InChIKeyPQKMAPANQMNEHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Hydroxybenzylidene)amino]phenol – Procurement-Ready Schiff Base with Quantified Antioxidant Superiority


2-[(3-Hydroxybenzylidene)amino]phenol (CAS 26213-36-5) is a low-molecular-weight (213.23 g mol⁻¹) phenolic Schiff base synthesised by condensation of 3-hydroxybenzaldehyde with 2-aminophenol [1]. It belongs to the hydroxybenzylidene‑aminophenol chemotype and has been directly compared with its 4‑hydroxy and 2,4‑dihydroxy regioisomers in a multi‑endpoint biological screen [1]. The compound is commercially available from multiple vendors and is primarily utilised in antioxidant, anti‑inflammatory, and antibacterial discovery programmes.

Why 2-[(3-Hydroxybenzylidene)amino]phenol Cannot Be Interchanged with Its Hydroxy‑Regioisomers


Despite sharing an identical core scaffold and molecular formula, the three hydroxy‑positional isomers of the benzylidene‑aminophenol series exhibit divergent, even opposing, biological potency profiles [1]. Simply substituting the meta‑hydroxy compound with the para‑ or ortho‑hydroxy analog will alter antioxidant capacity, lipoxygenase inhibition rank order, and antibacterial spectrum. The quantitative evidence below demonstrates that the meta‑hydroxy positioning delivers a 2.2‑fold DPPH scavenging advantage over the para isomer while sacrificing LOX potency, making indiscriminate interchange scientifically indefensible [1].

Head‑to‑Head Quantitative Differentiation of 2-[(3-Hydroxybenzylidene)amino]phenol Against Closest Analogs


DPPH Radical Scavenging: meta‑OH (Target) Is 2.2× More Potent than para‑OH and 7.7× More Potent than 2,4‑diOH Analog

In a direct head‑to‑head DPPH assay, 2-[(3‑hydroxybenzylidene)amino]phenol (compound 5) gave an IC₅₀ of 15.3 µM, compared with 34.0 µM for the 4‑hydroxy regioisomer (compound 6) and 118 µM for the 2,4‑dihydroxy derivative (compound 7). The standard antioxidant BHA showed an IC₅₀ of 44.2 µM [1]. Thus compound 5 is 2.2‑fold more active than compound 6, 7.7‑fold more active than compound 7, and 2.9‑fold more active than BHA.

Antioxidant DPPH Schiff base

Lipoxygenase Inhibition: meta‑OH (Target) Shows 3.0‑Fold Lower Potency than para‑OH Analog – Targeted Selection Required

In the same comparative study, compound 5 displayed a lipoxygenase (LOX) IC₅₀ of 51.6 µM, whereas the para‑hydroxy isomer (compound 6) gave an IC₅₀ of 17.1 µM and the 2,4‑dihydroxy analog (compound 7) gave 67.4 µM. The reference LOX inhibitor baicalein showed an IC₅₀ of 22.6 µM [1]. This represents a 3.0‑fold loss of LOX potency when switching from the para to the meta position.

Lipoxygenase Anti-inflammatory Schiff base

Gram‑Negative Antibacterial Activity Against E. coli: meta‑OH Outperforms para‑OH by 8.7% Inhibition

By agar well diffusion, compound 5 produced a 25 mm inhibition zone (83.3 % inhibition) against E. coli, surpassing the para‑OH isomer (compound 6: 23 mm, 76.6 %) but falling slightly short of the 2,4‑dihydroxy analog (compound 7: 26 mm, 86.6 %). The gentamicin standard (0.3 %) gave a 30 mm zone [1]. Against B. subtilis, compound 5 (21 mm, 77.7 %) was less effective than compound 6 (23 mm, 85.1 %), illustrating strain‑dependent antibacterial rank order.

Antibacterial Escherichia coli Schiff base

Urease Inhibition: All Hydroxybenzylidene‑Aminophenol Isomers Are Inactive – Negative Selectivity Confirmed

Compounds 5, 6, and 7 were all evaluated against urease enzyme and displayed non‑significant activity, while the reference inhibitor thiourea gave an IC₅₀ of 21.6 µM [1]. This uniform lack of urease inhibition across all three regioisomers confirms that the hydroxybenzylidene‑aminophenol scaffold is intrinsically unsuited for urease‑targeted applications.

Urease Negative selectivity Schiff base

Regioisomeric Structure–Activity Relationships: meta‑OH Placement Uniquely Maximises Antioxidant Potency While Minimising LOX Activity

The side‑by‑side comparison of compounds 5, 6, and 7 reveals a clear regioisomeric SAR: moving the hydroxyl group from the meta (5) to the para (6) position increases LOX potency 3.0‑fold but reduces DPPH scavenging 2.2‑fold; adding a second hydroxyl (7) degrades both activities relative to 5 [1]. This demonstrates that the meta‑monohydroxy substitution pattern uniquely optimises antioxidant capacity at the expense of LOX activity, a trade‑off that must guide compound selection.

SAR Regioisomer Antioxidant/LOX duality

Procurement‑Relevant Application Scenarios for 2-[(3-Hydroxybenzylidene)amino]phenol Based on Quantitative Differentiation Evidence


Primary DPPH‑Based Antioxidant Screening Programmes

With a DPPH IC₅₀ of 15.3 µM – 2.2‑fold better than the para‑OH isomer and 2.9‑fold better than BHA – 2-[(3‑hydroxybenzylidene)amino]phenol is the optimal entry point for any phenolic Schiff base antioxidant library requiring maximal radical‑scavenging potency [1]. It should be used as the positive‑control benchmark when evaluating novel analogs in the same chemotype.

Structure–Activity Relationship (SAR) Studies on Hydroxyl Positional Isomers

Because the meta‑OH, para‑OH, and 2,4‑diOH compounds were characterised under identical assay conditions, 2-[(3‑hydroxybenzylidene)amino]phenol serves as the indispensable meta‑reference standard in any SAR campaign that systematically varies benzylidene hydroxyl substitution [1]. Its divergent DPPH‑LOX profile relative to the para isomer makes it essential for mapping pharmacophoric requirements.

Gram‑Negative Antibacterial Lead Optimisation Focusing on Escherichia coli

The compound’s 83.3 % inhibition of E. coli (25 mm zone) surpasses the para‑OH analog by 8.7 %, positioning it as a Gram‑negative‑biased scaffold for further medicinal chemistry elaboration [1]. It is procurement‑relevant when the target pathogen panel is dominated by Enterobacteriaceae rather than Gram‑positive species.

Negative‑Control Inclusion in Urease Inhibitor Discovery Workflows

The confirmed lack of urease inhibition across all hydroxybenzylidene‑aminophenol isomers [1] makes 2-[(3‑hydroxybenzylidene)amino]phenol a validated negative control for high‑throughput urease screens. Procuring this compound for counter‑screening eliminates false‑positive attrition in urea‑cycle or H. pylori‑targeted programmes.

Quote Request

Request a Quote for 2-[(3-hydroxybenzylidene)amino]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.